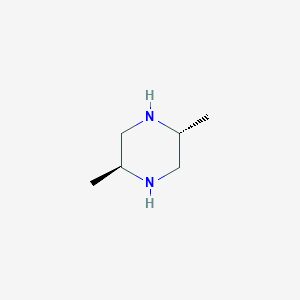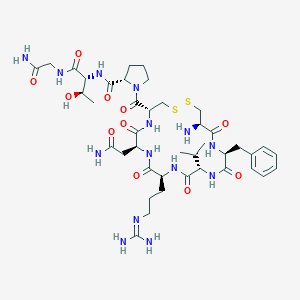
1H-Pyrazol-3,5-dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3,5-dimethanol is a heterocyclic organic compound with the molecular formula C5H8N2O2. It features a pyrazole ring substituted with two hydroxymethyl groups at the 3 and 5 positions. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3,5-dimethanol has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of agrochemicals and materials science
Wirkmechanismus
Target of Action
1H-Pyrazole-3,5-dimethanol is a pyrazole derivative. Pyrazole derivatives are known to interact with various targets, including Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormonal regulation and alcohol metabolism .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes in the target’s function . The specific interactions and resulting changes depend on the exact structure of the pyrazole derivative and the nature of the target.
Biochemical Pathways
Given its potential targets, it may influence pathways related to estrogen signaling and alcohol metabolism . The downstream effects of these pathway alterations would depend on the specific context of the biological system.
Result of Action
Given its potential targets, it may influence cellular processes related to estrogen signaling and alcohol metabolism . The specific effects would depend on the context of the biological system and the concentration of the compound.
Action Environment
The action, efficacy, and stability of 1H-Pyrazole-3,5-dimethanol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-dimethanol can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazine monohydrate in ethanol, followed by oxidation . Another method includes the cyclization of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes .
Industrial Production Methods: Industrial production of 1H-Pyrazole-3,5-dimethanol typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole-3,5-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form pyrazole derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrazole-3,5-dicarboxylic acid.
Reduction: Pyrazole-3,5-dimethyl.
Substitution: Pyrazole derivatives with various functional groups at the 3 and 5 positions.
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrazole-3,5-dicarboxylic acid
- 1H-Pyrazole-3,5-dimethyl
- 1H-Pyrazole-3,5-diamine
Uniqueness: 1H-Pyrazole-3,5-dimethanol is unique due to its dual hydroxymethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of hydroxymethyl groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)-1H-pyrazol-5-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-2-4-1-5(3-9)7-6-4/h1,8-9H,2-3H2,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMYSBRDJZPNNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400406 |
Source


|
| Record name | 1H-Pyrazole-3,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142179-08-6 |
Source


|
| Record name | 1H-Pyrazole-3,5-dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)









![[(Z)-4-butanoyloxybut-2-enyl] butanoate](/img/structure/B131735.png)


![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)
